N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that combines the structural features of bipyridine and benzodioxole Bipyridine derivatives are known for their extensive applications in coordination chemistry, while benzodioxole moieties are often found in bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the coupling of 2,3’-bipyridine with a benzodioxole derivative. One common method is the use of Suzuki coupling, which involves the reaction of a boronic acid derivative of benzodioxole with a halogenated bipyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the bipyridine ring, leading to the formation of dihydrobipyridine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce dihydrobipyridine derivatives.
Scientific Research Applications
N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in electrochemistry and materials science.
1,10-Phenanthroline: A related compound with a similar chelating ability but a different structural arrangement.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to the combination of bipyridine and benzodioxole moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(13-5-6-16-17(9-13)25-12-24-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10H,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNHJBWNOYHZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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